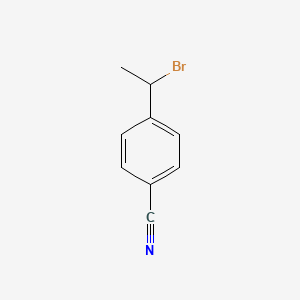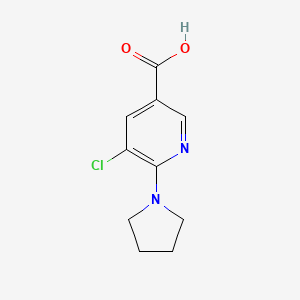![molecular formula C22H15NO2 B3033450 2-[(diphenylamino)methylene]-1H-indene-1,3(2H)-dione CAS No. 1023515-74-3](/img/structure/B3033450.png)
2-[(diphenylamino)methylene]-1H-indene-1,3(2H)-dione
Vue d'ensemble
Description
2-[(Diphenylamino)methylene]-1H-indene-1,3(2H)-dione, also known as DPAID, is a compound of interest to scientists due to its potential applications in a variety of fields. It is a heterocyclic aromatic compound, and has been the subject of numerous studies in recent years.
Applications De Recherche Scientifique
Molecular Structure and Vibrational Studies
- Molecular Dynamics and Reactivity : The molecular structure and vibrational properties of 1H-indene-1,3(2H)-dione derivatives, including the anticoagulant properties, were analyzed using density functional theory (DFT) calculations. These studies revealed insights into the reactivity and molecular dynamics of such compounds (Prasad et al., 2010).
Synthesis and Photoelectrical Properties
- Application in Solar Cells : A study on the synthesis of 3-(diphenylamino)carbazolyl-functionalized derivatives of 2-(4-(dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione (DMABI) explored their potential as donor materials in bulk-heterojunction solar cells, highlighting their significance in renewable energy research (Rudušs et al., 2019).
Raman and FTIR Vibrational Analysis
- Anticoagulant Properties and Molecular Analysis : 2-phenyl-1H-indene-1,3(2H)-dione, an anticoagulant, was examined for its equilibrium geometries and harmonic frequencies. This study contributes to understanding the molecular properties and reactivity of such compounds (Pathak et al., 2012).
Catalytic and Chemical Reactions
- Catalytic Applications in Organic Synthesis : The use of 2-aryl/heteroarylidene-1H-indene-1,3(2H)-dione in catalytic reactions, such as in the synthesis of spiro-pyrrolidine-oxindoles, has been demonstrated. These findings have implications for synthetic organic chemistry and pharmaceutical research (Prasad et al., 2022).
Synthesis and Antibacterial Activity
- Antibacterial Properties : Research on the synthesis of new pyrazoles incorporated with indole, pyrrole, and other cyclic and heterocyclic moieties, which included reactions with 1H-indene-1,3(2H)-dione, revealed potential antibacterial applications (El-Emarya & El-Adasy, 2006).
Piezochromism and Acidochromism
- Optical and Electronic Properties : A study focused on the stimulus-responsive fluorescent properties of D-π-A 1,4-dihydropyridine derivatives, including those with 2-methylene-1H-indene-1,3(2H)-dione units. This research is relevant for the development of advanced materials with specific optical and electronic characteristics (Lei et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact withHeat shock protein HSP 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It can be inferred that the compound may interact with its target protein, potentially altering its function and leading to changes in cellular processes .
Result of Action
Based on its potential interaction with heat shock protein hsp 90-alpha, it can be inferred that the compound may influence cellular processes related to cell cycle control and signal transduction .
Propriétés
IUPAC Name |
2-[(N-phenylanilino)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-21-18-13-7-8-14-19(18)22(25)20(21)15-23(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIIGWUWFSQAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(3-chlorophenyl)-N-(2-methylphenyl)formamido]acetic acid](/img/structure/B3033370.png)


![2-[(3,4-Difluorophenyl)amino]nicotinic acid](/img/structure/B3033377.png)




![4-Chloro-2-{[(4-fluorobenzyl)amino]methyl}phenol](/img/structure/B3033383.png)
![4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol](/img/structure/B3033385.png)
![4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol](/img/structure/B3033386.png)
![4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol](/img/structure/B3033388.png)
![4-Chloro-2-{[(2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3033390.png)
